benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Studies involving the synthesis of complex organic compounds often explore derivatives of benzo[d][1,3]dioxol-5-yl and related chemical frameworks. For instance, research on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via piperazine spacers highlights advanced synthetic strategies for creating novel compounds with potential biological activities. These methodologies are crucial for developing new pharmaceuticals and materials with unique properties (Sanad et al., 2021).
Pharmacological Research
Compounds structurally related to the one have been explored for their potential in drug discovery and development. For example, research into cannabinoid receptor antagonists and agonists investigates compounds that interact with the human cannabinoid CB1 receptor, which could inform the development of treatments for a variety of conditions, including pain, obesity, and neurological disorders (Landsman et al., 1997).
Materials Science
In the realm of materials science, benzimidazole derivatives and their interactions with metals have been studied for applications in corrosion inhibition. These investigations are vital for developing protective coatings and treatments that can extend the lifespan of metal structures and components in harsh environments (Yadav et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-14-22-18(12-19(23-14)26-6-2-5-21-26)24-7-9-25(10-8-24)20(27)15-3-4-16-17(11-15)29-13-28-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMVIGUEDRHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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